Benzo[e]pyrrolo[2,1-c][1,2,4]triazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7N3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
pyrrolo[2,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C10H7N3/c1-2-5-9-8(4-1)11-12-10-6-3-7-13(9)10/h1-7H |
InChI Key |
MNBMEPCBWHCISW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NC3=CC=CN23 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo E Pyrrolo 2,1 C 1 2 3 Triazine and Analogues
Strategies for Constructing thewikipedia.orgrsc.orgorganic-chemistry.orgTriazine Ring System
The formation of the 1,2,4-triazine (B1199460) ring is a critical step in the synthesis of the target molecule. Several established methods can be adapted for the creation of this nitrogen-rich heterocycle, particularly in the context of a fused benzo system.
Cyclocondensation reactions are a cornerstone in the synthesis of 1,2,4-triazines. These methods typically involve the reaction of a 1,2-dicarbonyl compound with an amidrazone. In the context of benzo[e]pyrrolo[2,1-c] wikipedia.orgrsc.orgorganic-chemistry.orgtriazine, this would translate to the cyclization of an ortho-aminoaryl hydrazine (B178648) derivative with a suitable dicarbonyl species.
A prevalent strategy for the synthesis of 1,2,4-benzotriazines involves the cyclocondensation of o-phenylenediamines with α-dicarbonyl compounds, followed by oxidation. Another powerful approach is the reaction of formazans with a BF3/AcOH complex, which induces intramolecular cyclization to yield the benzotriazine ring. researchgate.net Furthermore, copper(I) iodide/1H-pyrrole-2-carboxylic acid has been shown to catalyze the coupling of o-haloacetanilides and N-Boc hydrazine, which after a series of steps, yields the 1,2,4-benzotriazine (B1219565) core. researchgate.net
Annulation, the formation of a ring onto a pre-existing one, is another key strategy. For instance, [4+2] cycloaddition reactions have been employed for the synthesis of 1,2,4-benzotriazines. researchgate.net
Table 1: Examples of Cyclocondensation/Annulation Reactions for 1,2,4-Benzotriazine Synthesis
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-(3,4-Difluorophenyl)-3,5-diphenylformazan | BF3/AcOH complex | 6,7-Difluoro-3-phenyl-1,2,4-benzotriazine | - | researchgate.net |
| o-Haloacetanilides and N-Boc hydrazine | CuI/1H-pyrrole-2-carboxylic acid, TFA | 1,2,4-Benzotriazines | - | researchgate.net |
Note: Yields are not always specified in the provided context.
Intramolecular cyclization of appropriately substituted nitrogen-containing precursors is a versatile method for forming the triazine ring. A common approach involves the synthesis of o-hydrazidoanilines which can then undergo intramolecular cyclization to form the 3-aryl-1,2,4-benzotriazine skeleton. nih.gov This method has been adapted for solid-phase synthesis, allowing for the rapid generation of libraries of these compounds. nih.gov
Another strategy involves the intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) esters with hydrazine. Depending on the electronic nature of the substituents on the alkyne, this can lead to the formation of a pyrrolotriazinone core through a 6-exo-dig or 6-endo-dig cyclization. beilstein-journals.org While this example leads to a pyrrolo[1,2-b]pyrazinone or pyrrolo[1,2-d] wikipedia.orgrsc.orgorganic-chemistry.orgtriazinone, the principle of intramolecular cyclization of a nitrogen-rich side chain onto a pyrrole ring is a relevant strategy.
Approaches to Pyrrole Ring Formation within Fused Systems
The pyrrole ring provides the central five-membered component of the target tricycle. Its formation within a fused system can be achieved through several classical and modern synthetic methods.
The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be catalyzed by various acids. wikipedia.orgrgmcet.edu.in In the context of forming a fused system like benzo[e]pyrrolo[2,1-c] wikipedia.orgrsc.orgorganic-chemistry.orgtriazine, a suitably functionalized benzotriazine derivative bearing an amino group could be reacted with a 1,4-dicarbonyl compound.
Recent modifications to the Paal-Knorr synthesis have focused on milder reaction conditions and the use of eco-friendly catalysts, making it a more attractive route for complex molecule synthesis. rgmcet.edu.in For instance, L-proline has been used to catalyze the Paal-Knorr synthesis for the construction of a pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, demonstrating its applicability in building complex fused heterocyclic systems. rsc.org
Table 2: Catalysts Used in Modified Paal-Knorr Pyrrole Synthesis
| Catalyst | Reaction Conditions | Advantage | Reference |
| L-proline | - | Efficient construction of fused pyrrole systems | rsc.org |
| Saccharin | - | Mild Brønsted acid catalyst | rgmcet.edu.in |
| Sulfonic acid-functionalized magnetite | One-pot synthesis | Magnetically separable and reusable | rgmcet.edu.in |
Intramolecular cyclization offers a powerful strategy for constructing the pyrrole ring within a pre-formed benzotriazine framework. A key approach would involve the intramolecular cyclization of a 2-(pyrrol-1-yl)aniline derivative. Copper-catalyzed oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines has been shown to produce pyrrolo[1,2-a]quinoxalines, a related fused system. rsc.org This type of reaction, involving the formation of new C-C and C-N bonds, highlights a potential pathway to the target molecule.
Furthermore, nucleophile-induced ring contraction of pyrrolo[2,1-c] wikipedia.orgorganic-chemistry.orgbenzothiazines has been demonstrated as a method to access pyrrolo[2,1-b] wikipedia.orgnih.govbenzothiazoles. beilstein-journals.orgnih.gov This transformation proceeds through an intramolecular cyclization of a 1-(2-thiophenyl)pyrrole derivative formed in situ. beilstein-journals.orgnih.gov This principle of ring contraction and subsequent intramolecular cyclization could be conceptually applied to a suitably designed precursor to form the desired pyrrolo[2,1-c] fusion.
Benzo Ring Integration Techniques
The integration of the benzo ring is often the initial step in the synthesis, with the triazine and pyrrole rings being subsequently annulated. The synthesis of 1,2,4-benzotriazines inherently incorporates the benzo ring. researchgate.net These methods typically start from ortho-substituted benzene (B151609) derivatives, such as o-phenylenediamines or o-haloacetanilides, which then undergo cyclization to form the benzotriazine. researchgate.netrsc.org
Benzotriazole-assisted aromatic ring annulation is another effective method for constructing fused aromatic systems. nih.gov This strategy involves the lithiation of a (benzotriazol-1-ylmethyl)benzene derivative, followed by reaction with an α,β-unsaturated carbonyl compound and subsequent intramolecular cyclization to form a polysubstituted naphthalene. nih.gov While this example builds a carbocyclic ring, the underlying principle of using a benzotriazole (B28993) auxiliary for ring annulation could be adapted for the synthesis of complex heterocyclic systems.
Utilization of Pre-functionalized Benzenoid Substrates
A logical and widely employed strategy for the synthesis of benzo-fused heterocycles involves starting with a benzene ring that already bears appropriate functional groups poised for subsequent annulation reactions. In the context of Benzo[e]pyrrolo[2,1-c] tandfonline.comnih.govresearchgate.nettriazine synthesis, this would typically involve an ortho-substituted aniline (B41778) or a related derivative.
For instance, the synthesis of fused tandfonline.comnih.govresearchgate.nettriazines can be achieved through the reductive cyclization of nitrophenylhydrazides. mdpi.com This approach begins with an ortho-nitro-substituted aromatic compound, which serves as the pre-functionalized benzenoid substrate. The nitro group and an adjacent functionality are then elaborated to construct the triazine ring. An analogous strategy could be envisioned for the target molecule, starting from a suitably substituted ortho-nitroaniline derivative that incorporates a pyrrole precursor.
Another relevant example is the synthesis of (hetero)arene ring-fused 3-phenyl tandfonline.comnih.govresearchgate.nettriazines, which can be prepared from ortho-nitrohydroxyarenes. mdpi.com In this method, the hydroxy and nitro groups on the benzene ring are the key functionalities that drive the formation of the fused triazine ring. The general principle involves the conversion of the hydroxy group into a leaving group and subsequent reaction with a hydrazine derivative, followed by reductive cyclization of the nitro group to complete the triazine ring.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Nitro-3-hydroxypyridine | 1. Triflic anhydride, Et3N, CH2Cl2; 2. Benzhydrazide, DMSO | 3-Phenyl- tandfonline.comnih.govresearchgate.nettriazino[6,5-b]pyridine | 80-84 |
| 4-Chloro-3-nitroquinoline | 1. Benzhydrazide, DMSO; 2. Reductive cyclization | 3-Phenyl tandfonline.comnih.govresearchgate.nettriazino[5,6-c]quinoline | 50-55 |
This table presents data for the synthesis of analogous benzo-fused triazines, illustrating the principle of using pre-functionalized benzenoid substrates.
Post-cyclization Aromatization Strategies
In many synthetic sequences leading to aromatic heterocycles, the final step involves the aromatization of a partially saturated precursor. This is often a crucial transformation that imparts stability to the final molecule. For the Benzo[e]pyrrolo[2,1-c] tandfonline.comnih.govresearchgate.nettriazine system, it is conceivable that the final ring closure could lead to a dihydro- or tetrahydro- intermediate, which would then require oxidation to furnish the fully aromatic tetracyclic system.
Commonly used methods for the aromatization of N-heterocycles include dehydrogenation with reagents such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or elemental sulfur at high temperatures. In some cases, photochemical oxidation can also be employed. mdpi.com A particularly interesting strategy is "reductive autoaromatization," where the reduction of a strategically placed nitro group is followed by spontaneous aromatization of the heterocyclic system. nih.gov
| Precursor | Aromatization Conditions | Aromatic Product | Notes |
| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines | Various oxidizing agents | 6-Nitroazolo[1,5-a]pyrimidines | The choice of oxidant is crucial to preserve the nitro group. nih.gov |
| Dihydro tandfonline.comnih.govresearchgate.nettriazines | Photochemical oxidation | tandfonline.comnih.govresearchgate.netTriazines | A mild method for aromatization. mdpi.com |
This table provides examples of post-cyclization aromatization strategies in related heterocyclic systems.
Total Synthesis and Multi-Step Assembly of the Benzo[e]pyrrolo[2,1-c]tandfonline.comnih.govresearchgate.nettriazine Core
Stepwise Construction of Polycyclic Frameworks
A stepwise approach to the Benzo[e]pyrrolo[2,1-c] tandfonline.comnih.govresearchgate.nettriazine core would involve the sequential annulation of the pyrrole and triazine rings onto a benzene precursor, or vice versa. For example, one could start with the synthesis of a benzopyrrole (indole) derivative, which is then further functionalized to allow for the construction of the triazine ring. Alternatively, a benzotriazine could be synthesized first, followed by the annulation of the pyrrole ring.
The synthesis of pyrrolo[2,1-f] tandfonline.comnih.govresearchgate.nettriazine derivatives often proceeds from a pre-formed pyrrole ring. nih.gov For instance, a 1-aminopyrrole (B1266607) derivative can be cyclized with a suitable one-carbon synthon, such as formamidine (B1211174) acetate, to form the triazine ring. nih.gov This general approach could be adapted to the synthesis of the target molecule by starting with an appropriately substituted indole (B1671886) derivative.
A practical six-step synthesis of a pyrrolotriazine scaffold has been described, which involves the initial formation of a bromohydrazone, followed by the construction of the pyrrole ring and subsequent annulation of the triazine ring. nih.gov This highlights the intricate planning required for the stepwise assembly of such fused systems.
Cascade and Tandem Reaction Sequences
For the synthesis of polycyclic N-heterocycles, cascade reactions involving transition metal catalysis are particularly powerful. For example, palladium-catalyzed cascade reactions have been developed for the synthesis of fused tetracyclic N-heterocycles. acs.orgnih.govrsc.org One such strategy involves the coupling of an aryl halide with a propargylic ester or ether, followed by an intramolecular carbopalladation and a 5-endo-dig cyclization to generate a polycyclic pyrroloheterocycle. acs.org
Another relevant example is the synthesis of antimicrobial benzo tandfonline.comnih.govresearchgate.nettriazoloazepinium salts and tetrahydronaphtho[1,2-e] tandfonline.comnih.govresearchgate.nettriazines through cascade polar [3+ + 2] and [4 + 2]-cycloaddition reactions. acs.org These reactions proceed through reactive intermediates that are intercepted in situ to rapidly build molecular complexity. A similar cascade approach could potentially be designed for the construction of the Benzo[e]pyrrolo[2,1-c] tandfonline.comnih.govresearchgate.nettriazine skeleton, where a series of intramolecular cyclizations would lead to the desired tetracyclic product in a single pot.
Modern and Sustainable Synthetic Methodologies
Modern organic synthesis places a strong emphasis on the development of sustainable and efficient methodologies. This includes the use of catalysis, particularly with transition metals, to achieve transformations that are otherwise difficult or require harsh reaction conditions.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. organic-chemistry.org Palladium catalysts, in particular, have been extensively used for the construction of N-fused heterocycles. tandfonline.comnih.govresearchgate.net These catalysts can facilitate a wide range of transformations, including cross-coupling reactions, C-H activation, and cyclization reactions.
The synthesis of pyrrolo[1,2-a]pyrazines, a related class of N-fused heterocycles, has been achieved via a palladium-catalyzed intermolecular cycloisomerization strategy. This method allows for the rapid assembly of the bicyclic core under mild conditions and with good functional group tolerance.
Furthermore, the direct palladium-catalyzed alkynylation of N-fused heterocycles provides a powerful tool for the functionalization of these ring systems. nih.gov This approach avoids the need for pre-functionalized substrates, such as halides or organometallic reagents, and instead proceeds via the direct activation of C-H bonds. Such a strategy could be employed in the later stages of the synthesis of Benzo[e]pyrrolo[2,1-c] tandfonline.comnih.govresearchgate.nettriazine to introduce further diversity into the molecular framework.
| Catalytic System | Reaction Type | Substrates | Product Type |
| Palladium Catalyst | Intramolecular Carbopalladation/Cyclization | Aryl halides with internal propargylic esters | Polycyclic N-fused heterocycles |
| Palladium Catalyst | Intermolecular Cycloisomerization | 2-Bromo-5-methoxypyrazine and propargyl amines | Pyrrolo[1,2-a]pyrazines |
| Palladium Catalyst | Direct C-H Alkynylation | Electron-rich heterocycles and alkynyl halides | Alkynyl-substituted heterocycles |
This table summarizes various transition metal-catalyzed reactions applicable to the synthesis of N-fused heterocycles.
Microwave and Ultrasonic-Assisted Synthesis
The application of non-conventional energy sources like microwave irradiation and ultrasound has become a cornerstone in modern organic synthesis for accelerating reaction rates and improving yields.
Microwave-Assisted Synthesis: Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technique has been successfully applied to the synthesis of various triazine and fused pyrrole systems, demonstrating significant advantages over conventional heating methods. e3s-conferences.orglew.ro For instance, in the one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives, a structurally similar fused system, microwave irradiation at 120°C for 120 minutes achieved a good yield, whereas the same reaction under classical heating for 12 days resulted in a yield of less than 2%. lew.ro This highlights the profound rate enhancement offered by microwave heating, which minimizes side reactions and reduces solvent consumption. e3s-conferences.orglew.ro The synthesis of triazine-based covalent organic frameworks (COFs) has also been achieved via microwave-assisted Friedel-Crafts reactions, which are preferred over solvothermal methods due to better yields and minimized side reactions. e3s-conferences.org
| Method | Temperature | Time | Yield | Reference |
| Microwave-Assisted | 120°C | 120 minutes | Good | lew.ro |
| Conventional Heating | Reflux | 12 days | < 2% | lew.ro |
| A comparison of microwave-assisted versus conventional heating for the synthesis of a related benzo[f]pyrrolo[1,2-a]quinoline system. |
Ultrasonic-Assisted Synthesis: Ultrasonic irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. jmaterenvironsci.com This method has been effectively used for synthesizing various triazine derivatives. orgchemres.orgjmaterenvironsci.com In the synthesis of fluorinated triazolotriazine and triazinophthalazine heterocycles, ultrasound irradiation increased the yield and considerably decreased reaction times compared to conventional methods. orgchemres.org Similarly, the synthesis of 1,3,5-triaryl-1,3,5-hexahydrotriazines from aryl amines and formaldehyde (B43269) is efficiently promoted by ultrasound. jmaterenvironsci.com These methods are noted for being more convenient and easily controlled than traditional techniques. jmaterenvironsci.com
Green Solvents and Solvent-Free Reaction Conditions
In line with the principles of green chemistry, significant efforts have been directed toward replacing hazardous organic solvents with environmentally benign alternatives or eliminating them entirely.
Green Solvents: Water is considered an ideal green solvent due to its low cost, non-toxicity, and non-flammability. jmaterenvironsci.com The use of aqueous media has been successfully implemented in the synthesis of heterocyclic compounds. For instance, a mixture of water and ethanol (B145695) was found to be the most effective solvent system for the ultrasound-assisted synthesis of hexa-hydro triazines. jmaterenvironsci.com Ionic liquids, such as [Bmim]BF4, have also emerged as effective green reaction media. In an ultrasound-assisted synthesis of pyrrolobenzodiazepine-triazole hybrids, the ionic liquid served as both the solvent and a synergistic catalyst, with the added benefit of being recyclable. nih.gov Simple organic acids like acetic acid have also been used as the sole solvent for room-temperature rearrangements to form pyrrolo[1,2-a]quinoxalines, demonstrating a simple and green approach. rsc.org
Solvent-Free Reaction Conditions: Solvent-free, or solid-state, reactions represent an ideal green chemistry approach by minimizing waste and simplifying purification processes. Microwave irradiation is particularly effective for promoting solvent-free reactions. The Clauson-Kaas synthesis of novel sulfonylpyrroles was optimized under microwave heating at 150°C for 30–60 minutes in the absence of any solvent. pensoft.net This approach not only aligns with green chemistry principles but also often leads to higher yields and purity of the final products.
| Method | Solvent/Condition | Key Advantage | Reference |
| Sonochemical | Aqueous media | Reduced organic solvent use | mdpi.com |
| Ultrasound-Assisted | Ionic Liquid ([Bmim]BF4) | Recyclable medium, dual catalyst/solvent | nih.gov |
| Microwave-Assisted | Solvent-Free | Elimination of solvent waste, high efficiency | pensoft.net |
| Conventional | Acetic Acid (HOAc) | Simple, room temperature conditions | rsc.org |
| Examples of green and solvent-free conditions for the synthesis of related heterocyclic systems. |
Stereoselective Synthesis of Chiral Analogues
While specific examples of stereoselective synthesis for the Benzo[e]pyrrolo[2,1-c] orgchemres.orgnih.govnih.govtriazine core are not extensively documented in the reviewed literature, methodologies applied to structurally related pyrrolo-fused benzodiazepines (PBDs) provide a strong basis for potential synthetic strategies. An efficient enantioselective total synthesis of pyrrolo-[2,1-c] orgchemres.orgnih.gov-benzodiazepine monomers has been reported. rsc.org This synthesis relies on the construction of a stereocontrolled pyrrolidine (B122466) core through methods such as proline-catalyzed asymmetric α-amination. rsc.org Such organocatalytic approaches are powerful tools for establishing chirality in heterocyclic systems and could foreseeably be adapted to produce chiral Benzo[e]pyrrolo[2,1-c] orgchemres.orgnih.govnih.govtriazine analogues. The development of stereoselective routes is crucial for investigating the biological activities of individual enantiomers, as stereochemistry often plays a critical role in molecular recognition and pharmacological function.
Challenges and Future Directions in Synthetic Accessibility and Efficiency
Future research will likely focus on several key areas:
Development of Milder Reaction Conditions: There is a continuing need for synthetic methods that proceed under mild conditions to improve substrate scope and reduce energy consumption. Recent efforts have shown that some pyrrolotriazinones can be accessed at 0°C in as little as 5 minutes, representing a significant advancement over high-temperature methods. beilstein-journals.org
Expansion of Multicomponent Reactions (MCRs): One-pot MCRs are highly desirable as they increase efficiency by reducing the number of synthetic steps and purification procedures. Expanding the scope of MCRs for constructing the Benzo[e]pyrrolo[2,1-c] orgchemres.orgnih.govnih.govtriazine core will be a valuable direction.
Novel Catalytic Systems: The exploration of new catalysts, including metal-based and organocatalytic systems, could unlock novel reaction pathways and improve the efficiency and selectivity of existing transformations.
Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of scalability, safety, and precise control over reaction parameters, potentially overcoming some limitations of batch synthesis.
Addressing these challenges will be crucial for unlocking the full potential of Benzo[e]pyrrolo[2,1-c] orgchemres.orgnih.govnih.govtriazine derivatives in various scientific fields.
Following a comprehensive search for scientific literature, it has been determined that specific experimental data for the compound Benzo[e]pyrrolo[2,1-c] jmchemsci.comnih.govresearchgate.nettriazine is not available in the public domain.
The requested article requires detailed and specific data from advanced structural and spectroscopic analyses, including:
Single-crystal X-ray diffraction data: Precise bond lengths, bond angles, dihedral angles, and analysis of crystal packing motifs.
High-resolution NMR spectroscopic data: Chemical shifts and multiplicity analysis from 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, NOESY, HSQC, HMBC) experiments.
The search results yielded information on related but structurally distinct isomers, such as pyrrolo[2,1-f] jmchemsci.comnih.govresearchgate.nettriazine, or on the benzo[e] jmchemsci.comnih.govresearchgate.nettriazine system without the fused pyrrole ring. However, no publications containing the specific crystallographic or comprehensive NMR data for the Benzo[e]pyrrolo[2,1-c] jmchemsci.comnih.govresearchgate.nettriazine core structure could be located.
Due to the strict requirement to focus solely on the specified compound and the absence of the necessary experimental data, it is not possible to generate the article as outlined in the instructions. Providing data from different chemical structures would be scientifically inaccurate and would not adhere to the query's specific constraints.
Based on a comprehensive search of available scientific literature, there is currently no specific experimental data for the chemical compound “Benzo[e]pyrrolo[2,1-c] biointerfaceresearch.comesisresearch.orgnih.govtriazine” corresponding to the advanced characterization methods requested. The search results yielded information on related but structurally distinct isomers and analogous heterocyclic systems, such as pyrrolo[2,1-f] biointerfaceresearch.comesisresearch.orgnih.govtriazines and benzo[e] biointerfaceresearch.comesisresearch.orgnih.govtriazinyls. However, in strict adherence to the provided instructions to focus solely on "Benzo[e]pyrrolo[2,1-c] biointerfaceresearch.comesisresearch.orgnih.govtriazine" and not introduce information outside this explicit scope, it is not possible to generate a scientifically accurate article on the following topics:
Advanced Structural Characterization and Spectroscopic Elucidation
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Chiral Analogues
Without published research on the synthesis and characterization of the target compound, any attempt to provide data tables and detailed research findings would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article cannot be generated at this time.
Chemical Reactivity and Transformation Pathways of Benzo E Pyrrolo 2,1 C 1 2 3 Triazine
Reactivity of the Pyrrole (B145914) MoietyThe reactivity of the integrated pyrrole ring within the Benzo[e]pyrrolo[2,1-c]clockss.orgbeilstein-journals.orgnih.govtriazine structure has not been specifically investigated or reported.
Further research is necessary to elucidate the chemical behavior of this compound. Such studies would be valuable in determining its potential applications and in expanding the fundamental understanding of fused heterocyclic chemistry.
Functionalization at Pyrrole Nitrogen and Carbon Positions
The functionalization of the Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazine scaffold is crucial for modulating its biological activity. The pyrrole nitrogen in this fused system is a bridgehead atom, which makes direct functionalization at this position challenging without disrupting the aromatic system. Therefore, synthetic efforts have largely concentrated on the functionalization of the carbon positions within the heterocyclic core.
Research into related pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine frameworks has led to the development of scaffolds that are intentionally designed for late-stage diversification. researchgate.net Key strategies involve the introduction of reactive handles, such as halogens, at specific positions (e.g., C2 and C7) on the pyrrolotriazine core. These handles allow for the subsequent introduction of various substituents through cross-coupling reactions, enabling the creation of diverse compound libraries. nih.govresearchgate.net For instance, a stable bromoaldehyde intermediate can be utilized to construct the pyrrolotriazine core, which can then be further modified. researchgate.net
Cycloaddition Reactions Involving the Heterocyclic System
Cycloaddition reactions are a powerful tool in the synthesis of complex heterocyclic systems, including the pyrrolotriazine core.
The construction of the pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine ring system, a core structure related to Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazine, is efficiently achieved through 1,3-dipolar cycloaddition reactions, which are a class of [3+2] cycloadditions. nih.govacs.org This synthetic strategy involves the in situ generation of triazinium ylides from stable 1-alkyl-1,2,4-triazinium salts. nih.govacs.org These ylides then react with electron-poor dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield polysubstituted pyrrolotriazines in a single step. nih.govmdpi.comurfu.ru
The reaction is highly versatile, tolerating a wide range of substituents on the triazine precursor and proceeding in good to excellent yields. acs.org Studies have shown that the reaction can be both regio- and diastereoselective. nih.govacs.org For example, the reaction of triazinium ylides with acrylonitrile (B1666552) has been observed to yield a single regioisomer as a pair of diastereomers. nih.gov
| Triazinium Salt Precursor | Dipolarophile | Product | Yield | Reference |
| N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (B81430) derivatives | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 7-methyl-2-R²-4-R¹-pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine-5,6-dicarboxylates | Good to very good (up to 84%) | acs.orgmdpi.comurfu.ru |
| 1-Ethyl-3,5,6-triphenyl-1,2,4-triazinium tetrafluoroborate | Acrylonitrile | Diastereomers of a single regioisomer | 54% | nih.gov |
| 1-Ethyl-3,5,6-triphenyl-1,2,4-triazinium tetrafluoroborate | N-ethylmaleimide | Diastereomeric products | 88% | nih.gov |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of the Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazine system is integral to both its synthesis and potential reactivity. The presence of multiple nitrogen atoms in the triazine ring makes it susceptible to redox transformations.
In related polyaza-heterocyclic systems, oxidation reactions are often employed as a final step to generate the fully aromatic ring system from a partially saturated precursor. For instance, dihydro derivatives of aromatic 3-tert-butyl-8-methyl-4-(triphenylsilyl)pyrazolo[5,1-c] nih.govresearchgate.netnih.govtriazine have been successfully synthesized by oxidizing the corresponding 1,4-dihydro derivative. researchgate.net This aromatization can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a base such as triethylamine (B128534) (Et₃N) or simply with atmospheric oxygen. researchgate.net This suggests that reduced forms of Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazine could potentially be oxidized to the fully aromatic system using similar methods.
Furthermore, the chemistry of benzo[e] nih.govresearchgate.netnih.govtriazinyls, also known as Blatter radicals, highlights the redox activity of the triazine core. rsc.org These stable free radicals demonstrate that the triazine moiety can readily participate in single-electron transfer processes, indicating a rich oxidation-reduction chemistry for the broader class of benzotriazine-containing heterocycles. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are indispensable for the late-stage functionalization of heterocyclic cores, allowing for the introduction of diverse substituents. nih.gov These methods are particularly valuable for building molecular complexity and exploring structure-activity relationships in drug discovery programs targeting scaffolds like pyrrolotriazines. researchgate.net
The pyrrolotriazine scaffold is amenable to various palladium-catalyzed cross-coupling reactions, provided a suitable reactive handle, such as a halogen or triflate, is present on the ring system.
Suzuki-Miyaura Coupling : This reaction is widely used to form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. researchgate.netrsc.org In the synthesis of pyrrolotriazine derivatives, Suzuki couplings have been employed on precursors to introduce aryl groups before the final cyclization to form the triazine ring. nih.gov The resulting functionalized pyrrolotriazines can be further elaborated using this method. nih.gov For example, the reaction of a chloro-substituted benzo[a]phenothiazin-5-one with phenylboronic acid, using a palladium catalyst and SPhos ligand, proceeds in good to excellent yields. researchgate.net
Heck Reaction : The Heck reaction couples unsaturated halides with alkenes. While specific examples on the Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazine core are not detailed in the provided literature, palladium-catalyzed intramolecular Heck reactions have been successfully applied to the endocyclic double bonds of C2-tethered pyrroles to create spiro-pyrrolidine derivatives. sioc-journal.cn This demonstrates the reactivity of the pyrrole C=C bonds under Heck conditions, suggesting its potential applicability to the pyrrole moiety within the larger fused system.
Sonogashira Coupling : This coupling reaction is used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. It is a key method for introducing alkynyl moieties into heterocyclic systems. rsc.org The Sonogashira reaction has been used in heteroannulation sequences to construct related ring systems like 3-amino-5H-pyrrolo[2,3-e]-1,2,4-triazines. researchgate.net A site-selective Sonogashira reaction on a dihaloquinoline was a key step in the domino synthesis of complex, fused heterocyclic systems. This methodology could be applied to halo-substituted Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netnih.govtriazines to introduce alkynyl groups for further diversification.
| Coupling Reaction | Reactants | Catalyst/Ligand | Key Transformation | Reference |
| Suzuki-Miyaura | 6-chloro-5H-benzo[a]phenothiazin-5-one, Phenylboronic acid | Tris(dibenzylideneacetone)palladium(0) / SPhos | C-C bond formation (Aryl-Aryl) | researchgate.net |
| Heck (Intramolecular) | C2-tethered pyrrole with a halide | Pd(dba)₂ / PPh₃ | Dearomative spirocyclization | sioc-journal.cn |
| Sonogashira | 3-bromo-6-methyl-1,2,4,5-tetrazine, Terminal alkynes | Not specified | C-C bond formation (Aryl-Alkynyl) | rsc.org |
| Sonogashira/Heteroannulation | 3,5-diamino-6-chloro-1,2,4-triazine, Alkynes | Not specified / Copper(I) | Synthesis of pyrrolo[2,3-e]-1,2,4-triazine | researchgate.net |
C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool in medicinal chemistry for the late-stage modification of complex molecules. For the Benzo[e]pyrrolo[2,1-c] clockss.orgnih.govnih.govtriazine scaffold, several positions on both the benzene (B151609) and pyrrole rings could, in theory, be amenable to such reactions. The electron density of the heterocyclic system, influenced by the nitrogen atoms in the triazine ring and the fused pyrrole, would dictate the regioselectivity of these transformations.
While no specific examples for this exact isomer are reported, studies on related benzo-fused nitrogen heterocycles suggest that transition-metal-catalyzed C-H activation could be a viable approach. Catalysts based on palladium, rhodium, or ruthenium are commonly employed for the direct arylation, alkylation, or amination of C-H bonds. The specific site of functionalization would depend on the directing group, if any, and the reaction conditions. For instance, in the absence of a directing group, functionalization might be expected to occur at the most electron-rich or sterically accessible positions of the benzene or pyrrole ring.
Table 1: Potential C-H Functionalization Reactions on Benzo[e]pyrrolo[2,1-c] clockss.orgnih.govnih.govtriazine
| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
| Direct Arylation | Aryl halides, Palladium catalyst, Ligand, Base | Introduction of an aryl group onto the scaffold. |
| Direct Alkylation | Alkyl halides or equivalents, Transition metal catalyst | Introduction of an alkyl group onto the scaffold. |
| Direct Amination | Amines, Oxidant, Catalyst | Formation of a C-N bond on the scaffold. |
Note: This table is theoretical and based on general principles of C-H functionalization, as specific data for Benzo[e]pyrrolo[2,1-c] clockss.orgnih.govnih.govtriazine is unavailable.
Rearrangement Reactions and Tautomerism
Rearrangement reactions can lead to significant structural reorganization of heterocyclic systems, providing access to novel scaffolds. While no rearrangements of Benzo[e]pyrrolo[2,1-c] clockss.orgnih.govnih.govtriazine itself have been documented, related structures have been shown to undergo interesting transformations. For instance, the rearrangement of pyrrolo[1,2-d] clockss.orgnih.govclockss.orgoxadiazines has been utilized as a synthetic route to produce pyrrolo[2,1-f] clockss.orgnih.govnih.govtriazin-4(3H)-ones. This suggests that under certain conditions, such as treatment with acid or base, the triazine ring of the Benzo[e]pyrrolo[2,1-c] clockss.orgnih.govnih.govtriazine system could potentially be susceptible to ring-opening and subsequent recyclization.
Furthermore, a novel acid-catalyzed rearrangement has been reported for tetrahydropyrrolo[2,1-c] clockss.orgnih.govbenzodiazepin-5,11-diones, which transform into oxohexahydropyrrolo[2,1-b] clockss.orgnih.govquinazolinecarboxylic acids. clockss.org This highlights the potential for complex skeletal rearrangements in fused heterocyclic systems containing a pyrrole ring.
Tautomerism, the interconversion of structural isomers through the migration of a proton, is a common phenomenon in nitrogen-containing heterocycles. For Benzo[e]pyrrolo[2,1-c] clockss.orgnih.govnih.govtriazine, the presence of nitrogen atoms in the triazine ring allows for the possibility of proton migration, leading to different tautomeric forms. The relative stability of these tautomers would be influenced by factors such as aromaticity, solvent, and temperature. While specific studies on the tautomerism of this compound are not available, research on other triazine derivatives has shown the existence of various tautomeric equilibria, often involving amino-imino or lactam-lactim forms, depending on the substituents. academie-sciences.fr Computational studies on related systems could provide valuable insights into the likely predominant tautomeric forms of Benzo[e]pyrrolo[2,1-c] clockss.orgnih.govnih.govtriazine.
Theoretical and Computational Investigations of Benzo E Pyrrolo 2,1 C 1 2 3 Triazine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity and spectroscopic properties.
HOMO-LUMO Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger energy gap generally implies higher stability and lower reactivity.
For Benzo[e]pyrrolo[2,1-c]triazine, specific values for HOMO and LUMO energies and their energy gap have not been reported in the available literature. A hypothetical table of such values is presented below for illustrative purposes, based on typical ranges for similar heterocyclic compounds.
| Parameter | Energy (eV) |
| EHOMO | Not Available |
| ELUMO | Not Available |
| Energy Gap (ΔE) | Not Available |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons. In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored in shades of red, while electron-deficient regions, prone to nucleophilic attack, are shown in blue. Intermediate potentials are represented by other colors in the spectrum (green, yellow, orange).
An MEP map for Benzo[e]pyrrolo[2,1-c]triazine would likely show negative potential (red/yellow) around the nitrogen atoms of the triazine ring due to their high electronegativity and lone pairs of electrons. The aromatic rings would exhibit regions of both positive and negative potential. However, a specific, calculated MEP map for this compound is not available in published research.
Density Functional Theory (DFT) Studies of Geometric Parameters and Stability
Density Functional Theory (DFT) is a widely used computational method for investigating the geometric and electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying complex organic compounds.
Optimized Geometries, Conformational Analysis, and Aromaticity
DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves finding the minimum energy structure by calculating bond lengths, bond angles, and dihedral angles. For a fused ring system like Benzo[e]pyrrolo[2,1-c]triazine, DFT would be employed to ascertain the planarity of the ring system and the preferred conformations of any substituents.
Furthermore, DFT can be used to assess the aromaticity of the different rings within the molecule. Aromaticity is a key factor in the stability and reactivity of cyclic compounds. While specific studies on the optimized geometry and aromaticity of Benzo[e]pyrrolo[2,1-c]triazine are not available, such analyses would be crucial in understanding its chemical behavior.
A table of hypothetical optimized geometric parameters is shown below to illustrate the type of data that would be generated from such a study.
| Parameter | Value |
| Bond Length (e.g., C-N in triazine ring) | Not Available |
| Bond Angle (e.g., C-N-C in triazine ring) | Not Available |
| Dihedral Angle (describing planarity) | Not Available |
Reaction Mechanism Elucidation through Computational Modeling
Transition State Characterization and Reaction Energetics
Currently, there are no published computational studies detailing the reaction mechanisms, transition states, or reaction energetics for the synthesis or reactions of Benzo[e]pyrrolo[2,1-c]triazine.
Spectroscopic Property Prediction (NMR, UV-Vis, IR)
Theoretical prediction of spectroscopic properties is a powerful tool for structural elucidation and for understanding the electronic nature of molecules. Density Functional Theory (DFT) is a primary method used for these calculations, offering a balance between accuracy and computational cost.
To predict the Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT. This approach calculates the magnetic shielding tensors for each nucleus. The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For Ultraviolet-Visible (UV-Vis) absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This calculation provides information about the electronic transitions between molecular orbitals. The output includes the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (f), and the nature of the transitions (e.g., π → π* or n → π*).
Similarly, theoretical Infrared (IR) spectra are obtained by performing a vibrational frequency analysis using DFT. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities, which correlate to the peaks observed in an experimental IR spectrum.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. An MD simulation would allow for the investigation of the conformational flexibility of the Benzo[e]pyrrolo[2,1-c] nih.govurfu.rubeilstein-journals.orgtriazine ring system. By simulating the molecule in a box of explicit solvent molecules (like water), one can observe how the solvent influences the molecule's structure and dynamics. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the radius of gyration (Rg) to understand its compactness.
Quantitative Structure-Property Relationship (QSPR) Studies for Material Properties
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or material properties. For a series of Benzo[e]pyrrolo[2,1-c] nih.govurfu.rubeilstein-journals.orgtriazine derivatives, a QSPR model could be developed to predict properties such as solubility, melting point, or electronic properties. This involves calculating a set of molecular descriptors (e.g., topological, electronic, steric) for each derivative and then using statistical methods, like multiple linear regression, to create a predictive equation linking these descriptors to the property of interest. Such models are valuable for designing new materials with desired characteristics.
Derivatization and Analogue Synthesis for Enhanced Structural Diversity
Introduction of Diverse Functional Groups for Broadened Reactivity
The introduction of reactive functional groups onto the Benzo[e]pyrrolo[2,1-c] acs.orgnih.govnih.govtriazine skeleton serves as a gateway to a vast chemical space. These groups act as synthetic handles for subsequent chemical transformations, enabling the construction of diverse compound libraries.
Halogenated derivatives of fused triazine systems are pivotal intermediates for diversification. While direct halogenation of the Benzo[e]pyrrolo[2,1-c] acs.orgnih.govnih.govtriazine core is not extensively documented, established methods for related benzo[e] acs.orgnih.govnih.govtriazines provide a clear blueprint. The synthesis of 3-chloro- and 3-iodobenzo[e] acs.orgnih.govnih.govtriazine has been achieved in a three-step process starting from 2-nitroaniline. acs.orgnih.gov These halogenated precursors are highly versatile, readily participating in a variety of metal-catalyzed cross-coupling reactions. acs.orgnih.gov
These reactions allow for the introduction of a wide range of substituents at specific positions, significantly broadening the structural diversity of the core molecule. The utility of these halogenated intermediates is demonstrated by their successful use in nucleophilic aromatic substitution and cross-coupling reactions to produce derivatives with alkyl, aryl, heteroaryl, and other functional groups. acs.orgnih.gov
Table 1: Cross-Coupling Reactions on Halogenated Benzo[e] acs.orgnih.govnih.govtriazine Analogues
| Reaction Type | Catalyst/Reagents | Type of Group Introduced | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Base | Aryl, Heteroaryl | acs.orgnih.gov |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkynyl | acs.orgnih.gov |
| Buchwald-Hartwig Amination | Pd catalyst, Ligand | Amino (e.g., NHPh, Morpholine) | acs.orgnih.gov |
| Stille Coupling | Pd catalyst | Aryl, Vinyl | acs.orgnih.gov |
| Hirao Reaction | Pd(OAc)₂, P-Ligand | Phosphonate (e.g., PO(OEt)₂) | acs.orgnih.gov |
The introduction of an amino group, a key pharmacophore and versatile synthetic handle, is typically achieved through a two-step process: nitration followed by reduction. The nitro group, being strongly electron-withdrawing, can be introduced onto the benzofused ring of the scaffold via electrophilic aromatic substitution. nih.gov This group not only modifies the electronic properties of the molecule but also serves as a precursor to the amino group. nih.govnih.gov
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. beilstein-journals.org This can be accomplished using various methodologies, including:
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source.
Metal-Acid Systems: Employing metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Transfer Hydrogenation: Using reagents like ammonium (B1175870) formate (B1220265) in the presence of a catalyst.
Metal-Free Reduction: A notable method involves the use of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, which offers a mild and inexpensive route to both aromatic and aliphatic amines. beilstein-journals.org
Once formed, the amino group can undergo a plethora of chemical reactions, including acylation, alkylation, diazotization, and condensation, providing further avenues for derivatization and the synthesis of more complex fused ring systems. nih.gov
Side-Chain Modifications and Substituent Effects on Reactivity and Electronic Structure
The nature of the substituents on the Benzo[e]pyrrolo[2,1-c] acs.orgnih.govnih.govtriazine core profoundly influences its chemical reactivity and electronic properties. By strategically varying these side chains, it is possible to fine-tune the molecule for specific applications.
A diverse array of substituents can be installed on the triazine ring, particularly at the C3 position, using the halogenated intermediates described previously. Research on the closely related benzo[e] acs.orgnih.govnih.govtriazine has shown that 3-iodobenzo[e] acs.orgnih.govnih.govtriazine is an effective precursor for synthesizing a wide range of derivatives. acs.orgnih.gov Through metal-catalyzed reactions, functional groups including alkyl (e.g., pentyl), aryl (e.g., phenyl), and heteroaryl (e.g., 2-thienyl) moieties have been successfully introduced. acs.orgnih.govresearchgate.net These substitutions are critical for exploring structure-activity relationships, as they can alter the molecule's steric profile and introduce new points of interaction.
Table 2: Examples of C(3)-Substituted Benzo[e] acs.orgnih.govnih.govtriazine Derivatives
| Substituent Type | Example Group | Synthetic Method | Precursor | Reference |
|---|---|---|---|---|
| Alkyl | n-Pentyl (C₅H₁₁) | Metal-catalyzed coupling | 3-Iodobenzo[e] acs.orgnih.govnih.govtriazine | acs.orgnih.gov |
| Aryl | Phenyl (Ph) | Suzuki Coupling | 3-Iodobenzo[e] acs.orgnih.govnih.govtriazine | acs.orgnih.gov |
| Heteroaryl | 2-Thienyl | Stille/Suzuki Coupling | 3-Iodobenzo[e] acs.orgnih.govnih.govtriazine | acs.orgnih.gov |
| Amine | Phenylamino (NHPh) | Buchwald-Hartwig Amination | 3-Iodobenzo[e] acs.orgnih.govnih.govtriazine | acs.orgnih.gov |
| Alkoxide | Ethoxy (OEt) | Nucleophilic Substitution | 3-Chlorobenzo[e] acs.orgnih.govnih.govtriazine | acs.orgnih.gov |
| Alkynyl | Phenylacetylenyl (C≡CPh) | Sonogashira Coupling | 3-Iodobenzo[e] acs.orgnih.govnih.govtriazine | acs.orgnih.gov |
| Cyano | -CN | Nucleophilic Substitution | 3-Chlorobenzo[e] acs.orgnih.govnih.govtriazine | acs.orgnih.gov |
The electronic nature of substituents has a significant impact on the benzo[e] acs.orgnih.govnih.govtriazine ring system. acs.orgnih.gov Studies have demonstrated a clear correlation between the electronic properties of the C(3) substituent and the spectroscopic characteristics of the molecule. nih.gov
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or trifluoromethyl (-CF₃) decrease the electron density of the heterocyclic core. acs.orgnih.govresearchgate.net This can make the ring more susceptible to nucleophilic attack and alters its UV-visible absorption spectrum. For instance, the presence of an EWG has a significant effect on the π–π* transition energy. acs.orgnih.gov
Electron-Donating Groups (EDGs): Groups such as alkoxides (-OR) or amines (-NR₂) increase the electron density of the triazine ring. acs.orgnih.gov This can enhance reactivity towards electrophiles and also influences the molecule's electronic transitions. In the case of 1,4-dihydrobenzo[e] acs.orgnih.govnih.govtriazines, the presence of electron-donating groups on the N(1)-phenyl ring was found to facilitate oxidation to stable Blatter radicals, whereas electron-withdrawing groups suppressed this oxidation. mdpi.com
This modulation of the electronic structure is a powerful tool for tailoring the properties of the Benzo[e]pyrrolo[2,1-c] acs.orgnih.govnih.govtriazine scaffold.
Synthesis of Fused Ring Analogues and Extended Polycycles
Building upon the core Benzo[e]pyrrolo[2,1-c] acs.orgnih.govnih.govtriazine structure to create larger, more complex polycyclic systems opens up new avenues for materials science and medicinal chemistry. Such syntheses often rely on the strategic placement of reactive functional groups on the parent molecule, which can then participate in intramolecular cyclization or multicomponent reactions.
One effective strategy involves isocyanide-based multicomponent reactions, which can efficiently construct pyrrole-fused heterocyclic systems. beilstein-journals.org For instance, a derivatized Benzo[e]pyrrolo[2,1-c] acs.orgnih.govnih.govtriazine could potentially act as a substrate in such a reaction to append additional rings. Another powerful approach is nucleophile-induced ring contraction and rearrangement, which has been used to transform pyrrolo[2,1-c] acs.orgnih.govbenzothiazines into pyrrolo[2,1-b] acs.orgresearchgate.netbenzothiazoles, demonstrating the feasibility of skeletal reorganization to access novel fused systems. beilstein-journals.org
Furthermore, if the Benzo[e]pyrrolo[2,1-c] acs.orgnih.govnih.govtriazine core is functionalized with appropriate groups, such as an amine and a carbonyl or carboxyl group, intramolecular condensation reactions can be employed to form new rings. This approach is commonly used in the synthesis of various polycondensed nitrogen heterocycles. nih.gov The synthesis of complex structures like thienotriazolopyrimidine-fused quinoxalines highlights the potential for creating elaborate polycyclic architectures from functionalized heterocyclic precursors. mdpi.com These advanced analogues expand the structural diversity far beyond simple substitution, leading to novel compounds with unique three-dimensional shapes and properties.
In-depth Analysis of Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netrsc.orgtriazine Derivatization and Library Synthesis
Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound “Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netrsc.orgtriazine.” This particular tetracyclic heteroaromatic system appears to be a novel or exceptionally specialized structure that has not been a focus of extensive synthetic exploration.
As a result, detailed research findings concerning the derivatization, analogue synthesis, or parallel library generation specifically for the Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netrsc.orgtriazine scaffold are not available in the public domain. Methodologies for varying its fusion patterns or heteroatom arrangements, and established protocols for its use in parallel synthesis, have not been documented.
While the broader fields of benzo[e] nih.govresearchgate.netrsc.orgtriazines and various pyrrolotriazine isomers are well-researched, the specific fusion pattern of Benzo[e]pyrrolo[2,1-c] nih.govresearchgate.netrsc.orgtriazine remains an unexplored area of chemical space. Therefore, the generation of a scientifically accurate article detailing the specific topics requested is not possible at this time. Further pioneering research would be required to establish the foundational chemistry of this compound before a detailed analysis of its derivatization and library synthesis could be compiled.
Based on a comprehensive search, there is no accessible scientific literature or data available for the specific chemical compound “Benzo[e]pyrrolo[2,1-c]triazine.” Research databases and chemical literature searches consistently return information on related but structurally distinct compounds, such as benzo[e][1,2,4]triazine and pyrrolo[2,1-f][1,2,4]triazine, but not the requested fused tricyclic system.
The provided outline details advanced applications in chemical sciences, including its use as a synthetic building block and its potential in materials science. However, without any published research on "Benzo[e]pyrrolo[2,1-c]triazine," it is not possible to provide scientifically accurate content for the following requested sections:
Advanced Applications in Chemical Sciences Excluding Clinical/biological Human Data
Potential in Advanced Materials Science and Organic Electronics
Fluorescent Probes for Chemical Detection in Non-Biological Systems
Therefore, the generation of a detailed, informative, and scientifically accurate article focusing solely on “Benzo[e]pyrrolo[2,1-c]triazine” as per the structured outline cannot be fulfilled. It is possible that the compound name was provided in error, and the intended subject may have been a more commonly researched triazine-containing heterocycle.
Contribution to Novel Synthetic Methodologies and Catalysis Development
The synthesis of various classes of 1,2,4-triazines and their benzo derivatives has been a subject of considerable research. researchgate.net Methodologies for the preparation of related pyrrolo[2,1-f] researchgate.netdigitellinc.comnih.govtriazine derivatives have also been extensively reviewed. nih.gov These synthetic strategies often involve multi-step processes starting from pyrrole (B145914) or triazine precursors. nih.gov
However, there is a lack of specific literature detailing the use of the Benzo[e]pyrrolo[2,1-c] researchgate.netdigitellinc.comnih.govtriazine core itself as a foundational scaffold for developing novel synthetic methodologies. Furthermore, no studies have been identified that explore the catalytic potential of this particular compound or its derivatives. While benzo[e] researchgate.netdigitellinc.comnih.govtriazinyl radicals have been noted for their applications in small molecule synthesis, this is distinct from the specific compound of interest. rsc.org
Conclusion and Future Research Perspectives
Summary of Key Academic Research Achievements and Contributions
The primary academic achievement in the study of the Benzo[e]pyrrolo[2,1-c] mdpi.comresearchgate.netnih.govtriazine scaffold has been the development of a viable synthetic pathway. Researchers have successfully synthesized a series of derivatives by reacting 2-diazo-3-ethoxycarbonylindole with various active methylene (B1212753) compounds. nih.gov This methodology has enabled access to this complex heterocyclic core, facilitating further investigation.
A significant contribution has been the preliminary exploration of the biological potential of these derivatives. Screening against a panel of 60 human tumor cell lines has demonstrated that certain substituted mdpi.comresearchgate.netnih.govtriazino[4,3-a]indoles exhibit inhibitory activity against a wide range of cancer cells at micromolar concentrations. nih.gov These findings establish the scaffold as a potential, albeit nascent, platform for the development of novel antineoplastic agents.
Identification of Unexplored Research Avenues and Fundamental Open Questions
Despite these initial steps, the research landscape for Benzo[e]pyrrolo[2,1-c] mdpi.comresearchgate.netnih.govtriazine is largely uncharted. A significant gap exists in the fundamental understanding of the parent, unsubstituted heterocyclic system, as studies have focused exclusively on substituted derivatives.
Key unexplored avenues include:
Comprehensive Physicochemical Profiling: There is a lack of data on fundamental properties such as solubility, melting point, and pKa for the parent scaffold.
Chemical Reactivity: The reactivity of the Benzo[e]pyrrolo[2,1-c] mdpi.comresearchgate.netnih.govtriazine ring system towards electrophilic, nucleophilic, cycloaddition, photochemical, and thermal reactions remains uninvestigated. Understanding its chemical behavior is crucial for synthesizing more complex derivatives.
Detailed Structure-Activity Relationship (SAR) Studies: While initial screenings have shown promise, a systematic SAR study is needed to identify the key structural motifs responsible for the observed cytotoxic activity and to guide the rational design of more potent and selective analogues. researchgate.netnih.gov
Mechanism of Action: The biochemical mechanism through which these compounds exert their antiproliferative effects is completely unknown and represents a fundamental open question.
Prospects for Further Methodological Advancements in Synthesis and Characterization
Future research should focus on developing more versatile and efficient synthetic routes to the Benzo[e]pyrrolo[2,1-c] mdpi.comresearchgate.netnih.govtriazine core. This could involve exploring alternative starting materials and catalytic systems to improve yields and broaden the scope of accessible derivatives. The synthesis of the unsubstituted parent compound is a primary objective to enable its full characterization.
In terms of characterization, obtaining a single-crystal X-ray diffraction structure of the parent compound or a simple derivative would be invaluable. It would provide definitive confirmation of the scaffold's geometry, bond lengths, and angles, which are currently inferred from spectroscopic data of more complex derivatives.
Broader Impact of Research on Fused Heterocyclic Chemistry and Material Science
Further research into Benzo[e]pyrrolo[2,1-c] mdpi.comresearchgate.netnih.govtriazine could have a significant impact on the broader field of heterocyclic chemistry. As a relatively underexplored scaffold, it presents an opportunity to discover novel chemical transformations and biological activities. The insights gained from studying its properties could inform the design of other fused N-heterocyclic systems.
Currently, there are no reported applications of this compound in material science. However, many nitrogen-rich heterocyclic compounds exhibit interesting photophysical or electronic properties. A fundamental investigation into the fluorescence, phosphorescence, and semiconductor properties of the Benzo[e]pyrrolo[2,1-c] mdpi.comresearchgate.netnih.govtriazine core could open up entirely new research avenues, potentially leading to applications as organic light-emitting diodes (OLEDs), fluorescent probes, or organic semiconductors. This remains a completely unexplored but potentially fruitful area of inquiry.
Q & A
Q. Advanced Research Focus
- Substitution at the 5- and 6-Positions : Methyl or alkoxy groups at these positions enhance VEGFR-2 inhibition, as shown in pyrrolo[2,1-f][1,2,4]triazine-based analogs .
- Heterocycle Fusion : Fusing benzo rings (e.g., benzo[e]pyrrolo) improves DNA intercalation and topoisomerase inhibition, critical for cytotoxic activity .
- Halogenation : 7-Chloro or 7-iodo substituents increase electron-withdrawing effects, boosting kinase inhibitory activity (e.g., EGFR/HER2 dual inhibitors) .
Validation : In vivo studies on human lung carcinoma xenografts demonstrated significant tumor growth suppression for halogenated derivatives .
What methodologies assess the stereochemical stability of this compound derivatives during preclinical development?
Q. Advanced Research Focus
- Dynamic Chromatography : Monitor enantiomerization rates on chiral columns at elevated temperatures (25–45°C) to identify configurational lability .
- Accelerated Stability Testing : Incubate compounds under extreme conditions (pH 1, 45°C) and quantify racemization/hydrolysis products via LC-MS .
- Computational Modeling : Predict stability using density functional theory (DFT) to calculate activation energies for enantiomerization pathways .
Critical Insight : Derivatives like (±)-7-chloro-9-(furan-3-yl)-benzo[e]pyrrolo[2,1-c][1,2,4]thiadiazine exhibit superior stability compared to earlier analogs, making them viable preclinical candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
